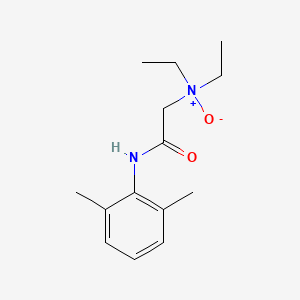

N-oxyde de lidocaïne

Vue d'ensemble

Description

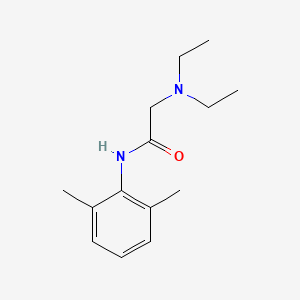

OCT2013 est un composé organique synthétique qui a suscité l’intérêt pour son potentiel dans la prévention de la mort subite cardiaque causée par la fibrillation ventriculaire. Ce composé est particulièrement remarquable pour sa capacité à se convertir en lidocaïne dans le myocarde ischémique, empêchant ainsi les arythmies létales sans les effets secondaires systémiques associés à la lidocaïne .

Applications De Recherche Scientifique

OCT2013 has significant potential in the field of cardiovascular medicine. Its ability to prevent ventricular fibrillation without the systemic side effects of lidocaine makes it a promising candidate for further research and development. Current studies focus on its efficacy in animal models, with plans to extend research to human trials .

Mécanisme D'action

OCT2013 agit comme un promédicament activé par l’ischémie. Dans le myocarde ischémique, le composé est réduit en lidocaïne, qui bloque ensuite les canaux sodiques, empêchant la propagation d’impulsions électriques anormales qui peuvent conduire à la fibrillation ventriculaire. Cette activation sélective garantit que le composé n’exerce ses effets que dans les zones affectées, minimisant ainsi les effets secondaires systémiques .

Analyse Biochimique

Biochemical Properties

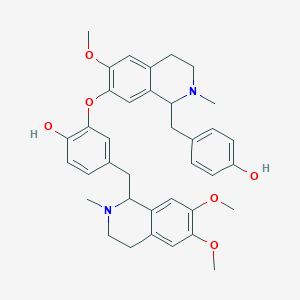

Lidocaine, the parent compound of Lidocaine N-oxide, is known to interact with various enzymes and proteins. It’s primarily metabolized in the liver by the P450 3A4 isoenzyme . Lidocaine N-oxide, due to its structural similarity, may interact with similar biomolecules. The presence of the N-oxide group could alter these interactions, potentially leading to different biochemical effects .

Cellular Effects

Lidocaine has been found to be a potent scavenger of hydroxyl radicals and singlet oxygen . This suggests that Lidocaine N-oxide might also influence cellular function through its potential antioxidant properties .

Molecular Mechanism

Lidocaine’s primary mechanism of action is sodium channel inhibition . Lidocaine N-oxide, due to its structural similarity, might exert its effects through similar mechanisms. The N-oxide group could potentially alter its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Lidocaine has been shown to have a dose-dependent inhibition of hydroxyl radical formation . This suggests that Lidocaine N-oxide might also exhibit time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

High doses of Lidocaine have been associated with CNS effects such as tremors, twitches, and seizures . It’s possible that Lidocaine N-oxide could have similar dosage-dependent effects in animal models.

Metabolic Pathways

Lidocaine is metabolized primarily by the P450 3A4 isoenzyme in the liver . Given the structural similarity, Lidocaine N-oxide might be involved in similar metabolic pathways. The presence of the N-oxide group could potentially alter its interactions with enzymes or cofactors .

Transport and Distribution

Lidocaine is known to be distributed widely in the body, with the highest concentrations found in tissues with the highest blood flow . Lidocaine N-oxide might have a similar distribution pattern.

Subcellular Localization

Lidocaine has been found in various cell compartments, suggesting that Lidocaine N-oxide might also be localized in specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d’OCT2013 implique la création d’une amine aliphatique N-oxyde. Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement publiées, mais il est connu que le composé est conçu pour se convertir en lidocaïne in vivo dans les conditions réductrices présentes dans les tissus myocardiques ischémiques .

Méthodes de production industrielle : Les méthodes de production industrielle d’OCT2013 impliqueraient probablement des techniques de synthèse organique standard, y compris l’utilisation de solvants, de catalyseurs et de méthodes de purification appropriés pour garantir la stabilité et l’efficacité du composé. Les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans le domaine public.

Analyse Des Réactions Chimiques

Types de réactions : OCT2013 subit une réaction de réduction dans le myocarde ischémique, se convertissant en lidocaïne. Cette réaction est cruciale pour sa fonction d’agent antiarythmique .

Réactifs et conditions courantes : La réduction d’OCT2013 en lidocaïne se produit en présence de niveaux d’oxygène réduits, typiques des conditions ischémiques. Cette activation sélective garantit que le composé reste inactif dans les tissus normoxiques, minimisant ainsi les effets secondaires .

Principaux produits formés : Le principal produit formé par la réduction d’OCT2013 est la lidocaïne, qui exerce ensuite ses effets antiarythmiques en bloquant les canaux sodiques dans le cœur .

Applications de recherche scientifique

OCT2013 présente un potentiel important dans le domaine de la médecine cardiovasculaire. Sa capacité à prévenir la fibrillation ventriculaire sans les effets secondaires systémiques de la lidocaïne en fait un candidat prometteur pour la recherche et le développement futurs. Les études actuelles se concentrent sur son efficacité chez les modèles animaux, avec des projets d’extension de la recherche à des essais humains .

Comparaison Avec Des Composés Similaires

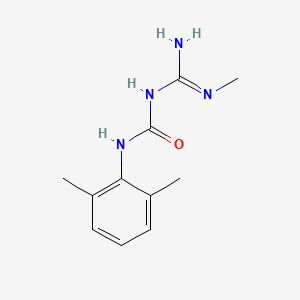

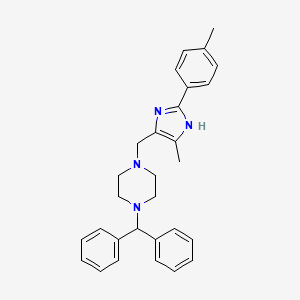

Composés similaires :

- Lidocaïne : Un agent antiarythmique bien connu qui prévient la fibrillation ventriculaire mais présente des effets secondaires systémiques importants.

- Autres agents antiarythmiques : Divers autres composés sont utilisés pour prévenir les arythmies, mais beaucoup ont des limites dues à des effets secondaires ou à des fenêtres thérapeutiques étroites.

Unicité d’OCT2013 : OCT2013 est unique en son activation sélective dans les conditions ischémiques, ce qui lui permet de fournir les avantages de la lidocaïne sans les effets secondaires systémiques associés. Cette propriété en fait une option potentiellement plus sûre et plus efficace pour prévenir la mort subite cardiaque due à la fibrillation ventriculaire .

Propriétés

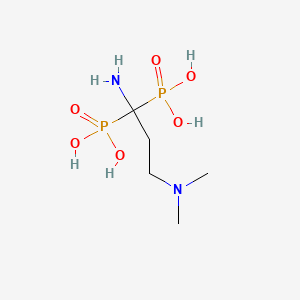

IUPAC Name |

2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183274 | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-45-9 | |

| Record name | Lignocaine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDOCAINE N2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

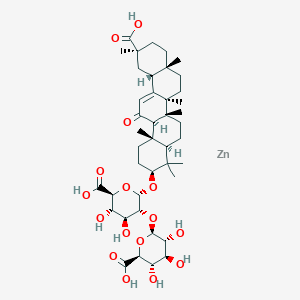

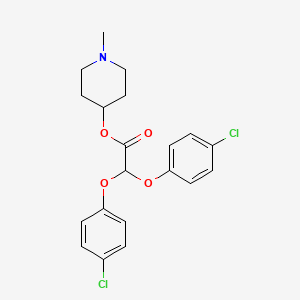

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.